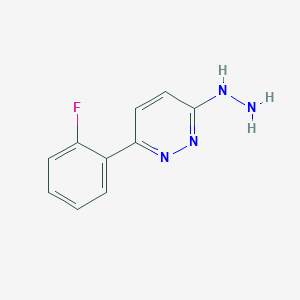

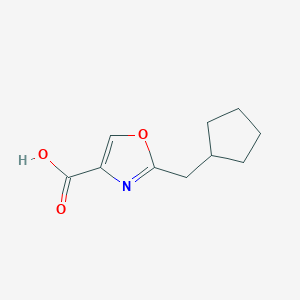

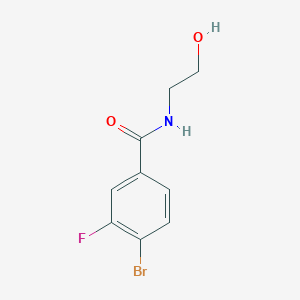

acetic acid CAS No. 1158206-46-2](/img/structure/B1399070.png)

[(5-Isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid

Overview

Description

The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .

Synthesis Analysis

The synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives has been reported . All the new compounds’ structures were elucidated by elemental analyses, IR, 1H NMR, 13C NMR, and MS spectral data .

Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .

Chemical Reactions Analysis

1,3,4-Thiadiazole has shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity against bacteria and fungal species .

Scientific Research Applications

Antibiotic Synthesis

- This compound has been applied in the synthesis of cephem antibiotics. Tatsuta et al. (1994) describe the preparation of a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a key component in clinically useful cephem antibiotics, from aminoisoxazoles through skeletal rearrangement (Tatsuta et al., 1994).

Antimicrobial Applications

- Alabdeen (2021) found that derivatives of 1,3,4-thiadiazole, including [(5-amino-1,3,4-thiadiazol-2-yl) dithio] acetic acid, exhibit antimicrobial properties against microorganisms found in industrial cooling fluids (Alabdeen, 2021).

- Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid that showed significant in vitro antimicrobial activities against several microbial strains (Noolvi et al., 2016).

Antituberculosis Activity

- Hadizadeh and Vosooghi (2008) synthesized α-[5-(5-amino-1,3,4-thiadiazol-2-yl)-imidazol-2-ylthio]acetic acids and tested their antituberculosis activity against Mycobacterium tuberculosis strain H37Rv, finding low activity (MIC ≤ 6.25 μg/ml, % inhibition ≥ 24) (Hadizadeh & Vosooghi, 2008).

Antioxidant Properties

- Lelyukh et al. (2021) synthesized novel 1,3,4-thia(oxa)diazole substituted 2-(2,4-dioxothiazolidine-5-ylidene)-acetamides and found one compound to be an efficient candidate with high antioxidant activity, comparable to ascorbic acid (Lelyukh et al., 2021).

Corrosion Inhibition

- Rafiquee et al. (2007) studied the inhibition efficiency of various thiadiazole derivatives, including amino-1,3,4-thiadiazoles, on mild steel corrosion in acidic media (Rafiquee et al., 2007).

Electrosynthesis of Thiadiazole Derivatives

- Masoumi, Khazalpour, and Jamshidi (2023) investigated the electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole for the electrosynthesis of new thiadiazole derivatives, offering an efficient strategy for forming S–S and S–C bonds (Masoumi, Khazalpour, & Jamshidi, 2023).

Mechanism of Action

Safety and Hazards

The compound named {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4chlorophenyl)-4,5-dihydropyridine-3(2H)-one} showed promising cytotoxic activity against MCF7 cancer cell with an IC50 value of 0.084 ± 0.020 mmol L-1 and against A549 cancer cell with IC50 value of 0.034 ± 0.008 mmol L-1, compared with cisplatin .

Future Directions

The synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives and investigation of their anticancer activities were the aims of this work . This suggests that future research could focus on synthesizing new derivatives and investigating their potential biological activities.

properties

IUPAC Name |

2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c1-3(2)5-9-10-7(14-5)8-4(11)6(12)13/h3H,1-2H3,(H,12,13)(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTPEZHSRIRMAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

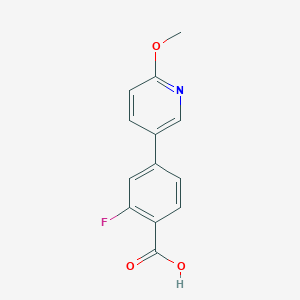

![1-[(2-Chloropyridin-4-yl)methyl]azepane](/img/structure/B1398995.png)

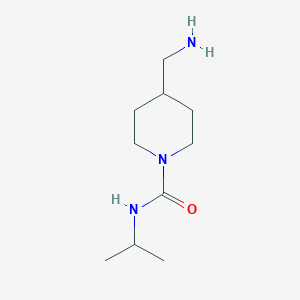

![N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine](/img/structure/B1398999.png)

amine](/img/structure/B1399009.png)